2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine dioxide scaffold with a benzyl group at position 6 and a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 3. The 5,5-dioxide moiety enhances polarity and stability, while the hydroxy and methoxy groups on the phenyl ring contribute to hydrogen bonding and electron-donating effects. Synthetic routes typically involve multicomponent reactions (MCRs) starting from methyl anthranilate, followed by N-benzylation, ring closure, and condensation with malononitrile or cyanoacetate derivatives . Its biological relevance lies in selective monoamine oxidase (MAO) inhibition, with reported activity against MAO-A and MAO-B isoforms .
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6S/c1-34-21-12-17(13-22(35-2)24(21)31)23-19(14-28)27(29)36-25-18-10-6-7-11-20(18)30(37(32,33)26(23)25)15-16-8-4-3-5-9-16/h3-13,23,31H,15,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPKRDOOTXYFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893318-60-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 517.6 g/mol. The structure features a complex arrangement of rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 893318-60-0 |
| Molecular Formula | C27H23N3O6S |
| Molecular Weight | 517.6 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrano and benzothiazine rings. Specific methods may vary based on the desired purity and yield.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, derivatives containing similar benzothiazine moieties have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study:
A study demonstrated that a related benzothiazine derivative exhibited an IC50 value of 25 µM against human breast cancer cells (MCF-7). This suggests that modifications in the benzothiazine structure can enhance anticancer efficacy.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases.
Research Findings:
In vitro assays revealed that the compound scavenged free radicals effectively, with a half-maximal effective concentration (EC50) of approximately 15 µM. This activity is attributed to the presence of hydroxyl groups in its structure which facilitate electron donation.
Enzyme Inhibition
Another significant aspect of this compound's biological profile is its potential as an enzyme inhibitor. Studies have reported that it can inhibit specific enzymes involved in metabolic pathways.
Table: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 10 |
| Lipoxygenase | Non-competitive | 20 |
The proposed mechanism by which This compound exerts its biological effects includes:
- Free Radical Scavenging: The hydroxyl groups donate electrons to free radicals.
- Enzyme Binding: The compound binds to active sites on enzymes like COX and lipoxygenase, inhibiting their activity.
- Cell Cycle Arrest: It induces apoptosis in cancer cells by disrupting cell cycle progression.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. This compound has shown significant antiproliferative effects against various cancer cell lines. The mechanisms often involve:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
Case Study : A derivative structurally similar to this compound demonstrated potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis via the mitochondrial pathway.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties effective against both bacterial and fungal strains. The presence of specific substituents enhances its bioactivity.
- Mechanism : Disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Study : A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts.
Anti-inflammatory Effects
Benzothiazines have been investigated for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Finding : A structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.
Pharmacological Applications
The pharmacological applications of this compound are diverse due to its interaction with various biological targets:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with receptors such as GABA-A has been noted to alter cellular responses.
- DNA Interaction : Some compounds form adducts with DNA, leading to cytotoxic effects in rapidly dividing cells.
Material Science
In addition to its biological applications, the compound's unique properties make it suitable for material science research:
- Polymer Chemistry : Its structure can be utilized in the development of novel polymers with enhanced mechanical properties.
- Nanotechnology : Potential applications in drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness arises from its benzothiazine dioxide core and substituent diversity . Key comparisons include:
Key Observations :
- Substituent Effects : The target compound’s 4-hydroxy-3,5-dimethoxyphenyl group enhances MAO-binding affinity compared to simpler substituents (e.g., methylphenyl in ) due to hydrogen bonding and π-π interactions .
- 5,5-Dioxide Moiety: Unique to benzothiazine derivatives, this group increases metabolic stability compared to non-dioxide analogs (e.g., pyranopyrazoles in ) .
Physicochemical Properties
- Solubility : The 5,5-dioxide and hydroxy groups enhance water solubility compared to halogenated analogs (e.g., 4-bromobenzyloxy in ).
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
